molecular formula C12H17N3O2 B8671552 4-benzyl-N'-hydroxymorpholine-2-carboximidamide

4-benzyl-N'-hydroxymorpholine-2-carboximidamide

Cat. No.: B8671552
M. Wt: 235.28 g/mol
InChI Key: WXNVXEDYZMJYOG-UHFFFAOYSA-N
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Description

4-benzyl-N'-hydroxymorpholine-2-carboximidamide is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-benzyl-N'-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-benzyl-N'-hydroxymorpholine-2-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-benzyl-N'-hydroxymorpholine-2-carboximidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-N'-hydroxymorpholine-2-carboximidamide

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14)

InChI Key

WXNVXEDYZMJYOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=NO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-benzylmorpholine-2-carbonitrile (intermediate 25, 5.0 g, 24.7 mmol) in the mixture of ethanol and water (2/1, 75 ml) was added hydroxylamine hydrochloride (5.2 g, 74.2 mmol) and sodium bicarbonate (13.1 g, 123.5 mmol), and the reaction mixture was stirred under reflux for 12 hours. The reaction was diluted with chloroform, and the reaction mixture was washed with water and brine. The organic layer was dried over magnesium sulfate, and concentrated in vacuo. The resulting 4-benzyl-N′-hydroxymorpholine-2-carboxamidine (intermediate 26) was used for next reaction without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reaction of 4-benzylmorpholine-2-carbonitrile with hydroxylamine hydrochloride and sodium hydroxide provided 4-benzyl-N′-hydroxymorpholine-2-carboximidamide, which was condensed with cyclopropanecarboxylic acid using 1,3-dicyclohexylcarbodiimide. Cyclization using tetrabutylammonium fluoride (see A. R. Gangloff et al., Tetrahedron Lett. 2001, 42, 1441-1443), followed by debenzylation, afforded 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine.
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